molecular formula C21H22N4O3S B2434954 N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-90-3

N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2434954
CAS No.: 921499-90-3
M. Wt: 410.49
InChI Key: KOSARMSFIRCDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-28-18-10-5-4-9-17(18)24-19(26)12-16-13-29-21(23-16)25-20(27)22-15-8-6-7-14(2)11-15/h4-11,13H,3,12H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSARMSFIRCDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, a compound with the CAS number 921499-90-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of 410.5 g/mol. The compound features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer agents.

Cytotoxicity Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives based on the thiazole framework have shown potent cytotoxic effects against HepG2 liver cancer cells with an IC50 value of 0.62 ± 0.34 μM, outperforming the standard drug Sorafenib (IC50 = 1.62 ± 0.27 μM) .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound 27HepG20.62 ± 0.34
SorafenibHepG21.62 ± 0.27

The mechanism underlying the cytotoxic effects of this compound is believed to involve cell cycle arrest and induction of apoptosis. Specifically, studies indicate that this compound can induce G2/M phase arrest in cancer cells, preventing their progression into mitosis . Additionally, it has been shown to inhibit the migration and colony formation of cancer cells, further highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Inhibition of HCC Cell Migration : A study focused on the effects of ureido-substituted thiazole derivatives reported that these compounds significantly inhibited the migration of HepG2 cells, which is critical in cancer metastasis .
  • Kinase Profiling : Molecular modeling studies have identified IGF1R (Insulin-like Growth Factor 1 Receptor) as a key target for these compounds, with compound 27 demonstrating potent inhibition (76.84% at 10 μM). This suggests a targeted approach to interfere with signaling pathways crucial for tumor growth and survival .
  • Drug-Like Properties : Computational predictions indicate that this compound possesses favorable drug-like properties, making it a promising candidate for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of structurally related thiazole-acetamide derivatives typically involves multistep reactions. For example, thiazole rings are formed via cyclization of thiourea intermediates with α-haloketones or via condensation of 2-aminothiazoles with acylating agents under anhydrous conditions (e.g., using AlCl₃ as a catalyst) . For the ureido-thiazole moiety, coupling substituted phenyl isocyanates with thiazole-amine intermediates is a common approach. Reaction optimization may involve solvent selection (e.g., toluene/water mixtures for azide substitutions) , temperature control (reflux for 5–7 hours), and stoichiometric adjustments (e.g., excess NaN₃ for azide formation) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization should include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ ~1.3–1.5 ppm for –OCH₂CH₃ and thiazole ring protons at δ ~6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Melting point analysis : Consistency with literature values for analogous compounds (e.g., 251–315°C for thiazolyl acetamides) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer effects) may arise from differences in assay conditions or structural analogs. To address this:

  • Dose-response profiling : Compare IC₅₀ values under standardized conditions (e.g., microbial strains or cell lines) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing m-tolyl with p-fluorophenyl) and evaluate activity shifts .
  • Mechanistic assays : Use enzymatic inhibition studies (e.g., kinase assays) to identify primary targets .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding affinities to target proteins (e.g., EGFR or COX-2) using software like AutoDock .
  • ADMET prediction : Tools like SwissADME can forecast solubility, permeability, and metabolic stability based on logP and topological polar surface area .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data .

Q. What experimental approaches are recommended for analyzing degradation products or byproducts during synthesis?

  • HPLC-MS : Monitor reaction mixtures in real-time to detect intermediates or impurities .
  • TLC tracking : Use solvent systems like hexane:ethyl acetate (9:1) to assess reaction progress .
  • Isolation and characterization : Purify byproducts via column chromatography and analyze via NMR/MS .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s anticancer potential?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with doxorubicin as a positive control .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
  • Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to assess combinatorial effects .

Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR shifts) in structural elucidation?

  • Referencing analogous compounds : Compare with published spectra of structurally similar thiazole-acetamides (e.g., N-(4-phenoxyphenyl) analogs) .
  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • 2D NMR techniques : Use COSY and HSQC to resolve overlapping signals in complex regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.